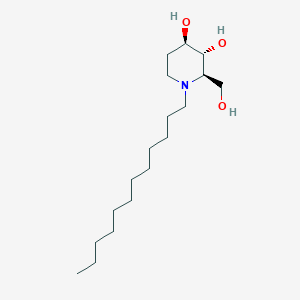
(2R,3R,4R)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R,4R)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4-diol is a compound belonging to the class of organic compounds known as piperidines. Piperidines are characterized by a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms. This compound is notable for its potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as dodecylamine and suitable piperidine derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) to facilitate hydrogenation reactions.
Purification: The final product is purified using techniques like recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.
化学反应分析
Types of Reactions
(2R,3R,4R)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
(2R,3R,4R)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and as a surfactant in various formulations.
作用机制
The mechanism of action of (2R,3R,4R)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4-diol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects.
相似化合物的比较
Similar Compounds
1,2,5-Trideoxy-1,5-epimino-D-xylo-hexitol: Another related compound with similar structural features and biological activities.
Uniqueness
(2R,3R,4R)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4-diol is unique due to its dodecyl chain, which imparts distinct physicochemical properties and potential applications. The presence of the long alkyl chain may enhance its lipophilicity and membrane permeability, making it suitable for specific biological and industrial applications.
属性
CAS 编号 |
921199-26-0 |
|---|---|
分子式 |
C18H37NO3 |
分子量 |
315.5 g/mol |
IUPAC 名称 |
(2R,3R,4R)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4-diol |
InChI |
InChI=1S/C18H37NO3/c1-2-3-4-5-6-7-8-9-10-11-13-19-14-12-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15H2,1H3/t16-,17-,18-/m1/s1 |
InChI 键 |
IDDXQZBQHFBYST-KZNAEPCWSA-N |
手性 SMILES |
CCCCCCCCCCCCN1CC[C@H]([C@@H]([C@H]1CO)O)O |
规范 SMILES |
CCCCCCCCCCCCN1CCC(C(C1CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B14183372.png)
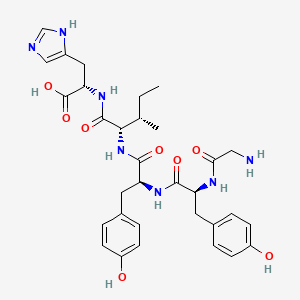
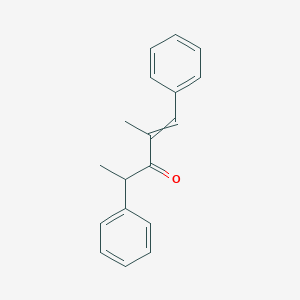
![6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-1-benzopyran](/img/structure/B14183405.png)
![3-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxypropanamide](/img/structure/B14183410.png)
![9-Chloro-4-(1-methyl-1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one](/img/structure/B14183414.png)
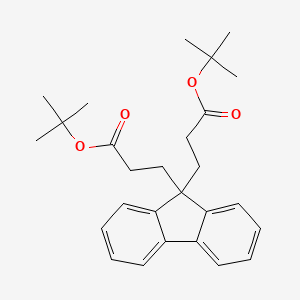
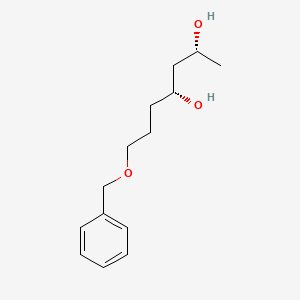

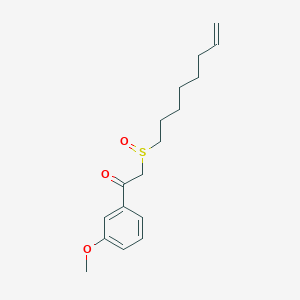
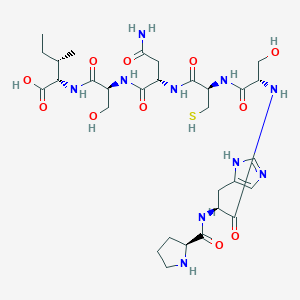
![3-[(Cyclopentylmethyl)(ethyl)amino]pyrazine-2-carbaldehyde](/img/structure/B14183440.png)
![(2R)-2-[(2R)-2,6-dimethylheptyl]piperidine](/img/structure/B14183452.png)
